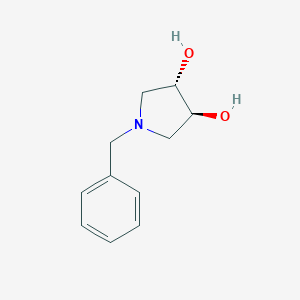

(3S,4S)-1-benzylpyrrolidine-3,4-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-1-benzylpyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRIUWQPJVPYSO-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90365-74-5 | |

| Record name | (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3S,4S)-1-benzylpyrrolidine-3,4-diol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (3S,4S)-1-benzylpyrrolidine-3,4-diol, a versatile chiral building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a chiral compound recognized for its unique structural features that make it a valuable intermediate in various synthetic applications.[1] Its chemical structure consists of a pyrrolidine ring with a benzyl group attached to the nitrogen atom and two hydroxyl groups in a trans configuration on the 3rd and 4th carbons. The pyrrolidine ring adopts a twisted envelope conformation.[2][3]

Table 1: Physicochemical and Crystallographic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][4] |

| Molecular Weight | 193.24 g/mol | [1][2][4] |

| CAS Number | 90365-74-5 | [1][4][5] |

| Appearance | White to off-white or light brown crystalline powder or needles.[1][4] | [1][4] |

| Melting Point | 94-100 °C | [1][4] |

| Optical Rotation | [α]20/D = +33.6 ± 3° (c = 1.05 in methanol) | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| XLogP3 | 0.3 | [4] |

| Topological Polar Surface Area | 43.7 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Crystal System | Monoclinic | [2] |

| Unit Cell Dimensions | a = 6.0244 Å, b = 8.1033 Å, c = 10.3981 Å, β = 96.016° | [2] |

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione, which can be derived from L-tartaric acid.[2][5]

Protocol: Reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione with Lithium Aluminum Hydride (LiAlH₄)

Materials and Equipment:

-

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

5% Sodium hydroxide (NaOH) solution

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Ice-water bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, a suspension of LiAlH₄ (1.6 mol) in anhydrous THF (3.6 L) is prepared in a suitable reaction vessel and cooled in an ice-water bath.[5]

-

A solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (0.6 mol) in THF is added dropwise to the cooled LiAlH₄ suspension.[5]

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for 12 hours.[5]

-

The reaction is then cooled to room temperature.[5]

-

The mixture is carefully quenched by the sequential dropwise addition of ethyl acetate (144 mL), followed by distilled water (61.2 mL), 5% aqueous NaOH solution (61.2 mL), and finally distilled water (183.6 mL) while maintaining vigorous stirring in an ice-water bath.[5]

-

The resulting precipitate is removed by filtration. The filter cake is washed with hot THF (2 x 1.2 L).[5]

-

The filtrate and washings are combined and the solvent is removed under reduced pressure using a rotary evaporator.[5]

-

The crude residue is purified by silica gel column chromatography to yield this compound as a solid.[4][5] The product can be further purified by recrystallization from ethyl acetate.[5]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable chiral building block due to its stereochemically defined structure.[1] Its primary applications lie in its use as an intermediate for the synthesis of more complex molecules.[1][5]

-

Chiral Ligands: It is used in the preparation of the chiral phosphine ligand DEGphos, which is an efficient ligand for rhodium-catalyzed asymmetric hydrogenations.[2]

-

Biologically Active Molecules: This compound serves as an intermediate in the synthesis of various biologically active molecules, demonstrating its potential in drug discovery.[1] For instance, it has been used to prepare 3-hydroxy-4-pyrrolidinyl analogs of nucleobases and (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine.[5] The pyrrolidine scaffold itself is prevalent in many natural products and pharmaceuticals, contributing to the molecule's three-dimensional structure which is crucial for biological activity.[6][7]

-

Chiral Crown Ethers: It is also utilized as a building block for the preparation of novel chiral crown ethers.[5]

Caption: Role of this compound as a versatile chiral intermediate.

Safety and Handling

This compound is classified as an irritant.[4] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[4]

Conclusion

This compound is a key chiral intermediate with significant applications in asymmetric synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an essential tool for the development of novel chiral ligands, pharmaceuticals, and other complex organic molecules. The synthetic protocols are well-established, allowing for its reliable preparation in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (3S,4S)-1-Benzylpyrrolidine-3,4-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3S,4S)-1-Benzyl-pyrrolidine-3,4-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | 90365-74-5 [chemicalbook.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unipa.it [iris.unipa.it]

- 8. (3S,4S)-pyrrolidine-3,4-diol hydrochloride | C4H10ClNO2 | CID 66787043 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3S,4S)-1-benzylpyrrolidine-3,4-diol: Synthesis and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and spectroscopic characterization of (3S,4S)-1-benzylpyrrolidine-3,4-diol, a chiral building block valuable in medicinal chemistry and organic synthesis. The document outlines a common synthetic route, presents expected spectroscopic data (NMR, IR, MS) in a structured format, and includes detailed experimental protocols.

Introduction

This compound is a versatile chiral intermediate used in the synthesis of more complex molecules, including pharmaceutical agents and specialized ligands. Its stereochemically defined diol functionality on a pyrrolidine scaffold makes it an attractive starting material for creating compounds with specific three-dimensional orientations. The benzyl protecting group on the nitrogen atom allows for a wide range of chemical transformations on the hydroxyl groups before its potential removal in later synthetic steps.

This guide details a common and effective method for its preparation and provides the expected spectroscopic data to aid researchers in its identification and characterization.

Synthesis of this compound

A widely adopted method for the synthesis of this compound involves the reduction of the corresponding chiral succinimide precursor, (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione. This precursor can be readily prepared from L-tartaric acid and benzylamine.[1] The reduction of the imide to the pyrrolidine is typically achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

This protocol is based on established procedures for the reduction of cyclic imides to the corresponding amines using Lithium Aluminum Hydride.

Materials:

-

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with Lithium Aluminum Hydride (approximately 2.5-3.0 equivalents) suspended in anhydrous THF under a nitrogen atmosphere.

-

Addition of Precursor: The flask is cooled to 0 °C using an ice bath. A solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup (Fieser Method): The reaction mixture is cooled to 0 °C in an ice bath. The excess LiAlH₄ is quenched by the slow, sequential, and careful addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is highly exothermic and produces hydrogen gas; extreme caution is necessary.

-

-

Filtration and Extraction: The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with THF or ethyl acetate. The filtrates are combined.

-

Purification: The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The residue is then purified by silica gel column chromatography (e.g., using a dichloromethane:methanol gradient) to afford this compound as a solid.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from typical values for the functional groups present and should be used as a reference for characterization.

Table 1: ¹H NMR Spectroscopic Data (Estimated)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | m | 5H | Ar-H |

| ~ 4.0 | m | 2H | H-3, H-4 |

| ~ 3.7 | s | 2H | Ph-CH₂ -N |

| ~ 3.0 | dd | 2H | H-2a, H-5a |

| ~ 2.6 | dd | 2H | H-2b, H-5b |

| ~ 2.5 | br s | 2H | -OH |

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Ar-C (quaternary) |

| ~ 129 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 127 | Ar-CH |

| ~ 70 | C-3, C-4 |

| ~ 60 | Ph-C H₂-N |

| ~ 58 | C-2, C-5 |

Table 3: FT-IR Spectroscopic Data (Expected)

Sample Preparation: KBr pellet or thin film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (hydroxyl groups, hydrogen-bonded) |

| 3030 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~ 1100 | Strong | C-O stretch (secondary alcohol) |

| ~ 1150 | Medium | C-N stretch (tertiary amine) |

| 740, 700 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Table 4: Mass Spectrometry Data (Expected)

Ionization Method: Electrospray Ionization (ESI), Positive Mode

| m/z | Ion |

| 194.1181 | [M+H]⁺ (Calculated for C₁₁H₁₆NO₂⁺: 194.1176) |

| 216.0999 | [M+Na]⁺ (Calculated for C₁₁H₁₅NNaO₂⁺: 216.1000) |

Experimental Workflows and Logical Relationships

The overall process from synthesis to characterization follows a logical workflow. The successful synthesis of the target molecule is confirmed through a series of spectroscopic analyses.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Use the residual solvent peak as the internal standard (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

-

Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the proton and carbon environments within the molecule.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire the spectrum in positive ion mode.

-

Analysis: Determine the accurate mass of the protonated molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass to confirm the elemental composition.

-

Conclusion

This guide provides essential technical information for the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for its preparation, and the provided spectroscopic data serves as a benchmark for its identification and purity assessment. This information is intended to support researchers and drug development professionals in utilizing this valuable chiral building block for their scientific endeavors.

References

An In-Depth Technical Guide to the Synthesis of (3S,4S)-1-benzylpyrrolidine-3,4-diol from L-Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway from the chiral pool starting material, L-tartaric acid, to the versatile chiral building block, (3S,4S)-1-benzylpyrrolidine-3,4-diol. This compound is a crucial intermediate in the synthesis of various pharmaceutical agents and chiral ligands, such as the notable phosphine ligand DEGPHOS. This document outlines the primary synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Synthetic Strategy Overview

The most established and efficient synthesis of this compound from L-tartaric acid is a two-step process. The strategy leverages the inherent stereochemistry of L-tartaric acid to construct the chiral pyrrolidine ring.

-

Condensation/Imide Formation: L-tartaric acid is first condensed with benzylamine. This reaction typically proceeds via thermal dehydration to form the key intermediate, (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione, also known as N-benzyl tartrimide.

-

Reduction: The dicarbonyl functionality of the N-benzyl tartrimide intermediate is then fully reduced to methylene groups to yield the target this compound. Two primary reduction methods are commonly employed for this transformation, offering researchers flexibility based on available reagents and desired reaction conditions.

The overall synthetic transformation is depicted in the workflow below.

Figure 1: Overall synthetic workflow from L-Tartaric Acid.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (N-benzyl tartrimide)

This procedure involves the direct thermal condensation of L-tartaric acid with benzylamine.

-

Materials:

-

L-Tartaric Acid

-

Benzylamine

-

Round-bottom flask

-

Heating mantle with stirrer

-

Dean-Stark apparatus (optional, for water removal)

-

-

Procedure:

-

To a round-bottom flask, add L-tartaric acid (1.0 eq) and benzylamine (1.05 eq).

-

Heat the mixture with stirring to 150-160 °C. The mixture will melt and begin to evolve water. The reaction can be monitored by observing the cessation of water evolution. A Dean-Stark trap can be fitted to the flask to collect the water produced.

-

Maintain the temperature for 2-3 hours or until the reaction is complete (as monitored by TLC).

-

Allow the reaction mixture to cool to room temperature. The crude product will solidify upon cooling.

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-benzyl tartrimide as a crystalline solid.

-

Step 2: Reduction of N-benzyl tartrimide

Two effective methods for the reduction of the imide intermediate to the final diol are presented below.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent that efficiently reduces the imide functionality. This reaction must be conducted under anhydrous conditions.

-

Materials:

-

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Ice bath

-

Sodium Sulfate (anhydrous)

-

-

Procedure:

-

In a dry three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (approx. 4.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the N-benzyl tartrimide (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Work-up (Fieser Method): Cautiously and sequentially add the following dropwise with vigorous stirring:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous sodium hydroxide solution.

-

'3x' mL of water.

-

-

Allow the mixture to warm to room temperature and stir for 1 hour. A granular white precipitate of aluminum salts will form.

-

Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Method B: Reduction with Sodium Borohydride and Boron Trifluoride Etherate (NaBH₄/BF₃·Et₂O)

This method generates diborane in situ, which is the active reducing species. It is a common alternative to LiAlH₄.[1]

-

Materials:

-

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

-

Sodium Borohydride (NaBH₄)

-

Boron Trifluoride Etherate (BF₃·Et₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Three-necked round-bottom flask with dropping funnel and nitrogen inlet

-

Ice bath

-

-

Procedure:

-

In a dry flask under a nitrogen atmosphere, dissolve the N-benzyl tartrimide (1.0 eq) in anhydrous THF.

-

Add sodium borohydride (approx. 4.0 eq) portion-wise to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add boron trifluoride etherate (approx. 4.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

-

After the addition is complete, remove the ice bath, and heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol, followed by 6N hydrochloric acid until the solution is acidic.

-

Remove the THF under reduced pressure.

-

Basify the aqueous residue with 20% aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Data Presentation

The following tables summarize the key quantitative and characterization data for the synthesis.

Reaction Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Melting Point (°C) |

| 1 | Condensation | L-Tartaric Acid, Benzylamine | ~85-95% | 194-196 (Intermediate) |

| 2A | LiAlH₄ Reduction | LiAlH₄, THF | ~70-80% | 98-100 (Final Product) |

| 2B | NaBH₄/BF₃·Et₂O Reduction | NaBH₄, BF₃·Et₂O, THF | ~65-75% | 98-100 (Final Product) |

Physicochemical and Spectroscopic Data of this compound

| Property | Data |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 98-100 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.25-7.40 (m, 5H, Ar-H), 4.10 (br s, 2H, -OH), 3.95 (m, 2H, H-3, H-4), 3.65 (s, 2H, Ph-CH₂), 3.10 (dd, 2H, H-2a, H-5a), 2.60 (dd, 2H, H-2b, H-5b). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 74.0 (C-3, C-4), 60.5 (Ph-CH₂), 58.0 (C-2, C-5). |

| Mass Spec (ESI+) | m/z: 194.1 [M+H]⁺ |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided data is based on typical values for this structural class.

Visualization of Key Relationships

The reduction of the imide intermediate is the key transformation that establishes the final pyrrolidine structure. The choice between the two primary reducing agents often depends on laboratory safety protocols and reagent availability.

Figure 2: Logical relationship of the reduction step alternatives.

References

biological activity of (3S,4S)-1-benzylpyrrolidine-3,4-diol derivatives

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

(3S,4S)-1-benzylpyrrolidine-3,4-diol is a versatile chiral building block, frequently utilized in the synthesis of biologically active molecules. Its rigid pyrrolidine core and stereochemically defined hydroxyl groups make it an attractive scaffold for designing enzyme inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of its derivatives, focusing on their role as glycosidase inhibitors, with additional insights into their potential anticancer and dopaminergic activities. The synthesis of the parent compound can be achieved from L-tartaric acid through condensation with benzylamine and subsequent reduction.

Glycosidase Inhibitory Activity

A primary area of investigation for derivatives of this compound is their potent inhibitory effect on various glycosidases. These enzymes play crucial roles in numerous biological processes, and their inhibition is a key strategy in the treatment of diseases like diabetes, viral infections, and cancer.

Quantitative Data on Glycosidase Inhibition

The inhibitory activities of several derivatives are summarized in the table below. The data highlights the influence of stereochemistry and substitutions on potency and selectivity.

| Compound/Derivative Class | Target Enzyme | Inhibition Constant (Kᵢ) / Potency | Inhibition Type | Source(s) |

| Derivatives with L-fucopyranoside configuration and aromatic moieties | α-L-Fucosidase | nM range | Potent and Selective | [1][2] |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-L-Fucosidase (bovine epididymis) | 6.5 µM | Competitive | [3][4] |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-Galactosidase (bovine liver) | 5 µM | Mixed | [3][4] |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-Mannosidase (jack bean) | 102 µM | Mixed | [3][4] |

| (2R,3R,4S) configured derivatives with 2-(benzylamino)methyl substituents | α-Mannosidase | Good inhibitors | Competitive | [3][4][5] |

| (2R,3S,4R)-2-[2-(phenylamino) or 2-(benzylamino)ethyl]pyrrolidine-3,4-diol | β-Glucosidase (almonds) | 13-40 µM | Competitive | [3][4] |

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on their molecular structure. Key SAR findings indicate that specific stereochemical arrangements and the presence of certain functional groups are critical for potent and selective enzyme inhibition.[6]

-

Stereochemistry: The configuration of the chiral centers on the pyrrolidine ring is a major determinant of inhibitory specificity. For instance, good inhibitors of α-mannosidases must possess the (2R,3R,4S) configuration.[3][5]

-

Aromatic Moieties: The incorporation of aromatic groups, often via the nitrogen atom (N-benzyl) or as part of side chains, significantly enhances the potency and selectivity of inhibition, particularly for α-L-fucosidases.[1][2]

-

Substituents: The nature and position of substituents on the pyrrolidine ring are crucial. For example, 2-(benzylamino)methyl substituents are beneficial for α-mannosidase inhibition.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

(3S,4S)-1-Benzylpyrrolidine-3,4-diol Scaffold: A Gateway to Potent Glucosylceramide Synthase Inhibitors for Therapeutic Development

An In-depth Technical Guide on the Mechanism of Action of Biologically Active Pyrrolidine-3,4-diol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of bioactive compounds derived from the (3S,4S)-1-benzylpyrrolidine-3,4-diol scaffold. While this compound is primarily a chiral building block for organic synthesis, its core structure is central to a class of potent enzyme inhibitors, most notably inhibitors of Glucosylceramide Synthase (GCS). This document will focus on the mechanism of GCS inhibition, the downstream cellular consequences, and the therapeutic potential of these derivative compounds.

Executive Summary

The pyrrolidine-3,4-diol core, exemplified by this compound, serves as a versatile scaffold in medicinal chemistry. Derivatives of this scaffold have been identified as potent inhibitors of Glucosylceramide Synthase (GCS), an enzyme pivotal in the biosynthesis of glycosphingolipids (GSLs). By blocking the first committed step in GSL synthesis, these inhibitors induce a significant shift in cellular lipid composition, leading to the depletion of complex GSLs and the accumulation of the precursor, ceramide. This modulation of sphingolipid metabolism has profound effects on multiple cellular signaling pathways, including the Akt/mTOR, ERK, and Notch pathways, and holds therapeutic promise for a range of diseases, from lysosomal storage disorders like Gaucher disease to various cancers and neurodegenerative conditions. This guide details the molecular mechanism of GCS inhibition, presents quantitative data on inhibitor potency, outlines experimental protocols for assessing enzyme activity, and visualizes the impacted signaling cascades.

The Primary Target: Glucosylceramide Synthase (GCS)

Glucosylceramide Synthase (UDP-glucose:ceramide glucosyltransferase, UGCG) is an integral membrane protein located in the cis-Golgi apparatus. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). This reaction is the rate-limiting step for the synthesis of most of the hundreds of different types of GSLs.

Mechanism of Inhibition

Pyrrolidine-based inhibitors, developed from scaffolds like this compound, are typically analogs of ceramide. They act as competitive inhibitors of GCS, binding to the enzyme's active site and preventing the binding of the natural substrate, ceramide. The stereochemistry of the pyrrolidine diol core is crucial for potent inhibitory activity, with the D-threo configuration generally showing the highest efficacy. Structural modifications to the acyl chain and the amine substituent of the pyrrolidine ring significantly influence the inhibitor's potency and pharmacokinetic properties.

The direct consequences of GCS inhibition are twofold:

-

Depletion of Glucosylceramide and Downstream GSLs: By halting the production of GlcCer, the synthesis of all downstream GSLs, including lactosylceramide, gangliosides (e.g., GM3, GD2), and globosides, is significantly reduced.[1][2]

-

Accumulation of Ceramide: The blockage of its primary metabolic exit leads to an accumulation of ceramide within the cell.[3] Ceramide is a bioactive lipid known to be a potent second messenger involved in regulating cellular processes such as apoptosis, cell cycle arrest, and senescence.[4]

Quantitative Data: Potency of Pyrrolidine-Based GCS Inhibitors

The inhibitory potency of various pyrrolidine-based GCS inhibitors has been quantified, typically reported as the half-maximal inhibitory concentration (IC50). These values are critical for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

| Compound Name | Chemical Class | IC50 Value (nM) | Cell Type/Assay Condition |

| D-threo-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (P4) | Phenyl-pyrrolidino-propanol | 500 | In vitro enzyme assay |

| D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol (PBPP) | Phenyl-pyrrolidino-propanol | 300 | In vitro enzyme assay |

| N-[(1R,2S)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | Dihydrobenzodioxin-pyrrolidine | 2 - 16 | Varies by assay |

| N-[(1R,2S)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide | Dihydrobenzodioxin-pyrrolidine | 2 - 9 | Varies by assay |

Table 1: IC50 values of representative pyrrolidine-based GCS inhibitors. Data compiled from multiple sources.[2][5]

Experimental Protocols: GCS Activity Assay

The assessment of GCS inhibitor potency relies on robust and reproducible assays of the enzyme's activity. A common and sensitive method involves the use of a fluorescently labeled ceramide analog, NBD C6-ceramide, as a substrate.

In Vitro GCS Activity Assay using Fluorescent Ceramide

This protocol describes a method for measuring GCS activity in cell or tissue homogenates.

Materials:

-

Cell or tissue homogenate (enzyme source)

-

Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

-

Substrate: NBD C6-ceramide

-

Co-substrate: UDP-glucose

-

Stop Solution: Chloroform/Methanol (2:1, v/v)

-

HPLC system with a fluorescence detector (λex = 470 nm, λem = 530 nm) and a normal-phase silica column

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer and UDP-glucose.

-

Add Enzyme Source: Add a specific amount of cell or tissue homogenate protein (e.g., 50 µg) to the reaction mixture.

-

Initiate the Reaction: Start the reaction by adding the NBD C6-ceramide substrate. The final reaction volume is typically 100 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) with shaking.

-

Stop the Reaction: Terminate the reaction by adding 250 µL of the ice-cold Chloroform/Methanol stop solution.

-

Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. Carefully transfer the lower organic phase to a new tube.

-

Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., the initial mobile phase).

-

HPLC Analysis: Inject the reconstituted sample into the HPLC system. The product, NBD C6-glucosylceramide, will be separated from the unreacted NBD C6-ceramide substrate.

-

Quantification: The amount of NBD C6-glucosylceramide produced is quantified by integrating the area under the corresponding peak in the chromatogram and comparing it to a standard curve. GCS activity is typically expressed as pmol of product formed per mg of protein per hour.

References

- 1. Mac-/Lactosylceramide regulates intestinal homeostasis and secretory cell fate commitment by facilitating Notch signaling | eLife [elifesciences.org]

- 2. Ceramide glucosyltransferase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 3. Inhibition of Glucosylceramide Synthase Sensitizes Head and Neck Cancer to Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3S,4S)-1-Benzylpyrrolidine-3,4-diol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-1-Benzylpyrrolidine-3,4-diol is a chiral diol that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid, stereochemically defined pyrrolidine core makes it a valuable chiral building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and chiral ligands for asymmetric catalysis. This technical guide provides a comprehensive overview of its discovery, detailed synthetic protocols, physicochemical and spectroscopic properties, and its applications in research and development.

The history of this compound dates back to the early 1980s, with its synthesis being a key step in the preparation of chiral ligands for asymmetric hydrogenation. A seminal report by Nagel et al. in 1984 described its synthesis from the readily available and inexpensive chiral starting material, L-tartaric acid.[1] This pioneering work laid the foundation for the broader application of this versatile chiral auxiliary in various synthetic endeavors.

Physicochemical and Spectroscopic Data

The intrinsic properties of this compound have been well-characterized. Below is a compilation of its key physicochemical, crystallographic, and spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 90365-74-5 | Chem-Impex |

| Molecular Formula | C₁₁H₁₅NO₂ | Chem-Impex |

| Molecular Weight | 193.24 g/mol | Chem-Impex |

| Appearance | White to off-white crystalline powder | Chem-Impex |

| Melting Point | 94 - 100 °C | Chem-Impex |

| Optical Rotation | [α]²⁰/D = +33.6 ± 3° (c = 1.05 in methanol) | Chem-Impex |

Table 2: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁ | [1] |

| a | 6.0244 (10) Å | [1] |

| b | 8.1033 (14) Å | [1] |

| c | 10.3981 (18) Å | [1] |

| β | 96.016 (2)° | [1] |

| Volume | 504.81 (15) ų | [1] |

| Z | 2 | [1] |

Table 3: Spectroscopic Data

While a detailed, fully assigned ¹H NMR spectrum is not consistently reported across publicly available literature, the ¹³C NMR data provides a clear fingerprint of the carbon skeleton.

| ¹³C NMR (Solvent: D₂O with NaOD) | Chemical Shift (ppm) | Reference |

| Aromatic CH | 132.82, 131.41, 130.68 | [2] |

| Quaternary Aromatic C | 138.42 | [2] |

| CH-OH | 87.71 | [2] |

| CH₂-N | 60.97 | [2] |

| CH₂-Ph | 57.00 | [2] |

| Pyrrolidine CH₂ | 30.25 | [2] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of an imide precursor derived from L-tartaric acid. Below are detailed protocols for two common reduction methods.

Protocol 1: Synthesis via Reduction of (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione with Borane-Tetrahydrofuran Complex

This procedure is adapted from a general method for the reduction of amides and imides.

Step 1: Synthesis of (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione

-

To a solution of L-tartaric acid in water, add an equimolar amount of benzylamine.

-

Heat the mixture to reflux for 2-3 hours, allowing for the formation of the di-amide intermediate and subsequent cyclization to the imide with the removal of water.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione.

Step 2: Reduction to this compound

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), place a solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (4.0-5.0 eq) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) for 3-4 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess borane by the dropwise addition of methanol.

-

Remove the solvents under reduced pressure.

-

To the resulting residue, add 6 N hydrochloric acid and heat the mixture for a short period to hydrolyze any borate esters.

-

Basify the acidic solution with a concentrated aqueous solution of sodium hydroxide to a pH > 12.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude diol by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Synthesis via Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method employs a more powerful reducing agent and requires careful handling.

-

In a flame-dried, multi-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.5-3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add a solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter the mixture through a pad of Celite®.

-

Wash the filter cake thoroughly with hot THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to give the crude product.

-

Purify the product by column chromatography on silica gel or recrystallization.

Synthetic Workflow

The synthesis of this compound is a cornerstone of chiral synthesis, starting from a readily available natural product. The following diagram illustrates the general synthetic pathway.

Caption: General synthetic route to this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile chiral scaffold in medicinal chemistry. The pyrrolidine ring is a common motif in a multitude of biologically active compounds. The diol functionality of this specific compound provides convenient handles for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.

Its primary application lies in its use as a precursor to more complex chiral molecules. For instance, it is a key intermediate in the synthesis of the chiral phosphine ligand DEGphos, which is employed in rhodium-catalyzed asymmetric hydrogenations.[1] Furthermore, the pyrrolidine-3,4-diol core has been incorporated into the structures of potential therapeutic agents, including antiviral and anticancer compounds, where the stereochemistry of the molecule is crucial for its biological activity. The rigid conformation of the pyrrolidine ring can help in optimizing the binding of a drug candidate to its biological target.

References

An In-depth Technical Guide on the Physicochemical Characteristics of (3S,4S)-1-benzylpyrrolidine-3,4-diol

A Technical Guide to (3S,4S)-1-benzylpyrrolidine-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and synthetic utility of this compound. This chiral compound serves as a critical building block in medicinal chemistry and organic synthesis, valued for its role in creating complex molecular architectures.

Physicochemical Characteristics

This compound is a chiral pyrrolidine derivative. The pyrrolidine ring adopts a twisted envelope conformation, and the two hydroxyl groups are arranged in a trans configuration.[1][2] Its appearance is typically an off-white to light brown crystalline powder.[3]

Summary of Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | This compound | - |

| CAS Number | 90365-74-5 | [4] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1][4] |

| Physical Properties | ||

| Appearance | Off-white to light brown crystalline powder | [3] |

| Melting Point | 94 - 100 °C | [4] |

| Boiling Point | 329.46 °C (rough estimate) | - |

| Density | 1.3 ± 0.1 g/cm³ | - |

| Chemical Properties | ||

| Solubility | Slightly soluble in DMSO and Methanol | - |

| pKa | 13.99 ± 0.40 (Predicted) | - |

| Optical Properties | ||

| Optical Activity | [α]²⁰/D +33.6 ± 3° (c = 1.05% in methanol) | - |

| Refractive Index | 1.634 | - |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopy Type | Data | Source(s) |

| ¹H NMR | (D₂O): δ 30.25, 57.00 (d, J=4.4 Hz), 60.32 (d, J=22.7 Hz), 60.97, 66.25 (d, J=31.5 Hz), 87.71, 100.09 (d, J=175.3 Hz), 130.68, 131.41, 132.82, 138.42, 155.95 ppm | [5] |

| ¹³C NMR | (D₂O with NaOD): Chemical shifts observed at various positions confirming the carbon skeleton. | [5] |

Crystallographic Data

Single-crystal X-ray diffraction has provided detailed structural information.

| Crystal System | Parameters | Source(s) |

| Monoclinic | a = 6.0244 (10) Å, b = 8.1033 (14) Å, c = 10.3981 (18) Å, β = 96.016 (2)°, V = 504.81 (15) ų | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis Protocol via Reduction

A common method for the preparation of this compound is the reduction of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione, which can be synthesized from L-tartaric acid and benzylamine.[1][6]

Materials:

-

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

5% Sodium hydroxide (NaOH) solution

-

Distilled water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane and Methanol for elution

Procedure (using LiAlH₄):

-

Under a nitrogen atmosphere, a solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione in anhydrous THF is added dropwise to a cooled (0 °C) suspension of LiAlH₄ in anhydrous THF.[3]

-

The reaction mixture is refluxed for approximately 12 hours and then cooled to room temperature.[3]

-

The reaction is quenched by the careful, dropwise addition of ethyl acetate, followed by distilled water and a 5% NaOH solution, while maintaining cooling in an ice-water bath.[3]

-

The resulting mixture is filtered, and the filter cake is washed with hot THF.[3]

-

The combined filtrate and washings are concentrated under reduced pressure.

-

The crude residue is purified by silica gel column chromatography (e.g., using a dichloromethane:methanol gradient) to yield the final product.[3]

Melting Point Determination

Materials:

-

Purified this compound

-

Capillary tube

-

Melting point apparatus or Thiele tube with oil bath

-

Thermometer

Procedure:

-

A small amount of the dry, crystalline sample is packed into a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer and placed in the melting point apparatus.

-

The sample is heated gradually, and the temperature is monitored.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For this compound, the expected range is 94-100 °C.[4]

Role in Synthesis and Drug Discovery

This compound is not typically investigated for its own biological activity but is a highly valued chiral intermediate. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[7]

This compound serves as a precursor for:

-

Chiral Ligands: It is used to prepare chiral phosphine ligands like DEGphos, which are efficient for rhodium-catalyzed asymmetric hydrogenation reactions.[1]

-

Nucleobase Analogs: It acts as an intermediate in the synthesis of 3-hydroxy-4-pyrrolidinyl analogs of nucleobases.[8]

-

Fluorinated Amines: It is a starting material for the enantiospecific synthesis of compounds like (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine.[8]

The diagrams below illustrate the synthetic workflow and the logical relationship of this compound as a synthetic intermediate.

Caption: General workflow for the synthesis of this compound.

Caption: Role of this compound as a key synthetic intermediate.

References

- 1. (3S,4S)-1-Benzylpyrrolidine-3,4-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3S,4S)-1-Benzyl-pyrrolidine-3,4-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (3S,4S)-(+)-1-苄基-3,4-吡咯烷二醇 ≥97.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Three-Dimensional Architecture of (3S,4S)-1-benzylpyrrolidine-3,4-diol: A Crystallographic and Methodological Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of (3S,4S)-1-benzylpyrrolidine-3,4-diol, a chiral molecule of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of its solid-state conformation, intermolecular interactions, and the experimental protocols for its synthesis and crystallographic analysis.

This compound, with the chemical formula C₁₁H₁₅NO₂, serves as a versatile chiral building block.[1] Its rigid, well-defined three-dimensional structure makes it a valuable scaffold for the synthesis of more complex molecules, including chiral ligands for asymmetric catalysis.[1] Understanding its precise crystal structure is paramount for designing new catalysts and pharmacologically active compounds.

Molecular Conformation and Crystal Packing

The crystal structure analysis reveals that the pyrrolidine ring of the title compound adopts a twisted envelope conformation.[1][2] The two hydroxyl groups are situated in a trans configuration, a key stereochemical feature.[1][2] The crystal packing is primarily stabilized by a network of intermolecular hydrogen bonds. Specifically, O—H⋯N and O—H⋯O interactions are observed, creating a stable three-dimensional lattice.[1][2] Additionally, a weak C—H⋯π interaction contributes to the overall packing arrangement.[1][2] The dihedral angle between the mean planes of the pyrrolidine and phenyl rings is 62.4 (2)°.[1]

Quantitative Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical Formula | C₁₁H₁₅NO₂ |

| Formula Weight | 193.24 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 6.0244 (10) Å |

| b | 8.1033 (14) Å |

| c | 10.3981 (18) Å |

| α | 90° |

| β | 96.016 (2)° |

| γ | 90° |

| Volume | 504.81 (15) ų |

| Z | 2 |

| Density (calculated) | 1.272 Mg/m³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| Crystal Size | 0.31 × 0.27 × 0.14 mm |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Theta range for data collection | 2.05 to 25.24° |

| Reflections collected | 1440 |

| Independent reflections | 1440 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1440 / 1 / 125 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2σ(I)] | R1 = 0.032, wR2 = 0.105 |

| R indices (all data) | R1 = 0.032, wR2 = 0.105 |

| Largest diff. peak and hole | 0.15 and -0.11 e.Å⁻³ |

Table 2: Hydrogen Bond Geometry (Å, °) [1]

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| O1—H1···N1 | 0.82 | 2.13 | 2.918 (2) | 162 |

| O2—H2···O1 | 0.82 | 2.14 | 2.914 (2) | 157 |

| C10—H10···Cg2 | 0.98 | 2.86 | 3.771 (2) | 155 |

Cg2 is the centroid of the C1–C6 phenyl ring.

Experimental Protocols

Synthesis of (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol

The synthesis of the title compound is achieved through a two-step process starting from L-tartaric acid.[1]

-

Condensation: L-tartaric acid is condensed with benzylamine. This reaction forms the pyrrolidine ring structure.

-

Reduction: The resulting intermediate is then reduced using a combination of sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·Et₂O).[1] This step reduces the carbonyl groups to hydroxyl groups, yielding the final product, (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol.

Crystals suitable for X-ray diffraction were obtained by dissolving the compound in acetone and allowing for slow evaporation of the solvent.[1]

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal of this compound was selected and mounted on a diffractometer.[1]

-

Data Collection: X-ray diffraction data were collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[1] A multi-scan absorption correction was applied to the collected data.[1]

-

Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference Fourier maps and were constrained using a riding model.[1] The absolute configuration was assigned based on the stereochemistry of the starting material, L-tartaric acid.[1]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural analysis of this compound.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

This comprehensive guide provides essential data and methodologies for researchers working with this compound, facilitating its application in the development of novel chemical entities. The detailed crystallographic information serves as a crucial reference for computational modeling and rational drug design.

References

The Rising Therapeutic Potential of Pyrrolidine-3,4-diol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Among its many derivatives, pyrrolidine-3,4-diol analogs have emerged as a particularly promising class of compounds with a diverse range of therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on their potential as glycosidase inhibitors, anticancer agents, and their emerging roles in antiviral and antidiabetic therapies.

Glycosidase Inhibition: A Primary Therapeutic Target

A significant body of research has focused on the development of pyrrolidine-3,4-diol analogs as potent and selective glycosidase inhibitors.[3][4] These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention in diseases such as diabetes, lysosomal storage disorders, and viral infections.[5][6]

Quantitative Analysis of Glycosidase Inhibition

The inhibitory activity of several pyrrolidine-3,4-diol derivatives has been quantified against a panel of commercially available glycosidases. The data, summarized in the tables below, highlight the influence of stereochemistry and substituent groups on potency and selectivity.

| Compound/Analog | Target Enzyme | Source | Inhibition Constant (Ki) | Inhibition Type | Reference |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol | α-L-fucosidase | Bovine epididymis | 6.5 µM | Competitive | [4] |

| α-galactosidase | Bovine liver | 5 µM | Mixed | [4] | |

| α-mannosidase | Jack bean | 102 µM | Mixed | [4] | |

| (2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diol | β-glucosidase | Almonds | 13-40 µM | Competitive | [4] |

| (2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol | β-glucosidase | Almonds | 13-40 µM | Competitive | [4] |

| Aromatic Moiety-Containing Analogs | α-L-fucosidases | Not Specified | nM range | Not Specified | [3] |

| Compound/Analog | Target Enzyme | IC50 | Reference |

| 4-methoxy analogue 3g | α-amylase | 26.24 µg/mL | [7] |

| α-glucosidase | 18.04 µg/mL | [7] | |

| Compound 3a | α-amylase | 36.32 µg/mL | [7] |

| Compound 3f | α-glucosidase | 27.51 µg/mL | [7] |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following protocol is a representative method for assessing the α-glucosidase inhibitory activity of pyrrolidine-3,4-diol analogs.[7][8][9]

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (100 mM, pH 6.8)

-

Test compounds (pyrrolidine-3,4-diol analogs)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

A solution of α-glucosidase (1 U/mL) is prepared in phosphate buffer.

-

In a 96-well plate, 10 µL of the enzyme solution is mixed with various concentrations of the test compound.

-

The mixture is incubated at 37°C for 20 minutes.

-

The enzymatic reaction is initiated by adding 20 µL of 1 M pNPG substrate.

-

The plate is further incubated at 37°C for 30 minutes.

-

The reaction is terminated by the addition of 50 µL of 0.1 N Na2CO3.

-

The absorbance is measured at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated and the IC50 value is determined.

Anticancer Activity: Induction of Apoptosis in Pancreatic Cancer

Recent studies have highlighted the potential of amphiphilic pyrrolidine-3,4-diol derivatives as anticancer agents, particularly against pancreatic ductal adenocarcinoma.[10][11] These compounds have been shown to induce a potent apoptotic response in cancer cells.[10]

Signaling Pathways in Apoptosis Induction

The anticancer effect of certain pyrrolidine-3,4-diol analogs is mediated through the induction of both the extrinsic and intrinsic apoptotic pathways. Key molecular events include the upregulation of death receptors and ligands, activation of initiator and effector caspases, and modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and cell death.

Experimental Protocol: Western Blotting for Apoptosis Markers

To confirm the induction of apoptosis, Western blotting is a key technique used to detect changes in the expression levels of apoptosis-related proteins.

Materials:

-

Pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1)

-

Test compound (pyrrolidine-3,4-diol analog)

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat pancreatic cancer cells with the test compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

Emerging Therapeutic Applications

Beyond their well-established roles as glycosidase inhibitors and anticancer agents, pyrrolidine-3,4-diol analogs are being explored for other therapeutic applications.

Antiviral Activity

Certain pyrrolidine derivatives have shown promising antiviral activity against a range of viruses, including influenza and human rhinoviruses.[12][13] The proposed mechanisms of action often involve the inhibition of viral enzymes crucial for replication, such as neuraminidase.[14] Some analogs may also interfere with the virus's ability to enter host cells.

Antidiabetic Potential: DPP-IV Inhibition

Pyrrolidine-based structures are also being investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism.[7][15] DPP-IV is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these analogs can prolong the action of GLP-1, leading to enhanced insulin secretion and improved glycemic control.[16]

Synthetic Strategies

The stereoselective synthesis of pyrrolidine-3,4-diol analogs is crucial for establishing structure-activity relationships. Common synthetic routes often start from readily available chiral precursors such as D-mannose, D-ribose, and L-fucose.[3][17] Key steps in these syntheses include organometallic additions to hemiacetalic sugars and nucleophilic displacement or conjugate addition reactions.[3]

General Synthetic Workflow

Conclusion

Pyrrolidine-3,4-diol analogs represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy as glycosidase inhibitors and anticancer agents, coupled with their emerging potential in antiviral and antidiabetic applications, underscores the importance of continued research in this area. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical promise into clinical realities.

References

- 1. Design and synthesis of pyrrolidine-5,5-trans-lactams (5-oxohexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 2. Potency and chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel pyrrolidine 3,4-diol derivatives as inhibitors of alpha-L-fucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. In vitro α-glucosidase inhibitory assay [protocols.io]

- 10. Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Stereoselective synthesis and glycosidase inhibitory activity of 3,4-dihydroxy-pyrrolidin-2-one, 3,4-dihydroxy-piperidin-2-one and 1,2-dihydroxy-pyrrolizidin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of (3S,4S)-1-benzylpyrrolidine-3,4-diol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (3S,4S)-1-benzylpyrrolidine-3,4-diol, a valuable chiral building block in medicinal chemistry and organic synthesis. Its unique structure is instrumental in the development of novel pharmaceuticals and complex organic molecules. This protocol outlines the prevalent synthetic route starting from L-tartaric acid, detailing the necessary reagents, conditions, and expected outcomes.

I. Overview of Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the condensation of L-tartaric acid with benzylamine to form the intermediate, (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione. The subsequent and final step is the reduction of this dione to the desired diol. Several reducing agents can be employed for this transformation, each with its own set of reaction conditions and yields.

Figure 1. General synthetic workflow for this compound.

II. Quantitative Data Summary

The choice of reducing agent for the conversion of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione to the final product significantly impacts the reaction conditions and overall yield. The following table summarizes the quantitative data associated with different reduction protocols.

| Reducing Agent | Solvent | Reaction Temperature | Reaction Time | Yield (%) |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux (approx. 66°C) | 12 hours | 82% (combined yield from two crops)[1] |

| Borane-Tetrahydrofuran Complex (BH₃-THF) | Tetrahydrofuran (THF) | 60-70°C | 1-3 hours | 71% |

| Sodium Borohydride - Boron Trifluoride Etherate (NaBH₄-BF₃·Et₂O) | Dimethoxyethane (DME) | 70°C | 2 hours | Not explicitly stated in snippets |

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Protocol 1: Reduction using Lithium Aluminium Hydride (LiAlH₄)

This protocol is adapted from a common procedure for the reduction of the intermediate dione.

Materials:

-

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

-

Lithium Aluminium Hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

5% Sodium Hydroxide (NaOH) solution

-

Distilled water

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Ice-water bath

Procedure:

-

Under a nitrogen atmosphere, carefully add Lithium Aluminium Hydride (61.2 g, 1.6 mol) to a round-bottom flask containing anhydrous tetrahydrofuran (3.6 L) cooled in an ice-water bath to 0°C.

-

Slowly add a solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (132.7 g, 0.6 mol) in tetrahydrofuran to the LiAlH₄ suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice-water bath.

-

Carefully quench the reaction by the dropwise addition of ethyl acetate (144 mL), followed by the sequential dropwise addition of distilled water (61.2 mL), 5% NaOH solution (61.2 mL), and finally distilled water (183.6 mL) with vigorous stirring.

-

Filter the resulting mixture, and wash the filter cake with hot tetrahydrofuran (2 x 1.2 L).

-

The desired product can be isolated by filtration of the cooled filtrate, washing with cold ethyl acetate (88 mL), and drying to yield the title compound. A second crop can be obtained by concentrating the filtrate.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃-THF)

This protocol offers an alternative reduction method with a shorter reaction time.

Materials:

-

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

-

Borane-tetrahydrofuran complex (1.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for organic synthesis

-

Nitrogen gas supply

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione (44 g, 199 mmol) in anhydrous THF (176 mL).

-

At a temperature maintained between 20°C and 25°C, add the borane-tetrahydrofuran complex (800 mL, 800 mmol, 1.0 M solution in THF) at a rate to control the temperature.

-

Over 1 hour, raise the temperature of the reaction mixture to 60°C and maintain it for 1 hour.

-

Upon completion, cool the reaction to 30°C.

-

The work-up procedure typically involves quenching with methanol followed by concentration under reduced pressure. The residue is then purified by silica gel column chromatography to yield the final product.

IV. Characterization

The synthesized this compound is a white to off-white crystalline powder.

The structure and purity of the final compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

V. Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[3] It is notably used in the preparation of the chiral phosphine ligand DEGphos, which is an efficient ligand for rhodium-catalyzed asymmetric hydrogenations.[2] Furthermore, it is a building block for the synthesis of novel chiral crown ethers and analogs of nucleobases.[4]

VI. Safety Information

Standard laboratory safety precautions should be followed when performing these syntheses. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reagents used, particularly Lithium Aluminium Hydride and Borane-Tetrahydrofuran complex, are highly reactive and require careful handling. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for (3S,4S)-1-Benzylpyrrolidine-3,4-diol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-1-Benzylpyrrolidine-3,4-diol is a versatile chiral building block derived from L-tartaric acid. Its rigid pyrrolidine backbone and defined stereochemistry make it a valuable precursor in asymmetric synthesis, most notably for the preparation of chiral phosphine ligands. These ligands are instrumental in creating chiral environments for metal-catalyzed reactions, leading to high enantioselectivity in the formation of desired stereoisomers. This document provides detailed application notes on its primary use as a precursor to the chiral ligand DEGphos and protocols for its synthesis and subsequent application in asymmetric hydrogenation.

Primary Application: Precursor to the Chiral Ligand DEGphos

This compound serves as a key starting material for the synthesis of (+)-(3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine, commonly known as DEGphos.[1] DEGphos is a C₂-symmetric chiral diphosphine ligand that has proven to be highly effective in rhodium-catalyzed asymmetric hydrogenation reactions. The chirality of the ligand, originating from the this compound, directs the stereochemical outcome of the hydrogenation, yielding products with high enantiomeric excess.

Logical Workflow: From Chiral Diol to Enantioselective Catalysis

The following diagram illustrates the progression from the chiral starting material, this compound, to its application in asymmetric catalysis.

Caption: Logical workflow for the application of this compound.

Experimental Protocols

Protocol 1: Synthesis of (+)-(3R,4R)-N-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine (DEGphos)

This protocol is based on the methodology described by Nagel, U., et al. (1986).

Step 1: Mesylation of this compound

-

To a solution of this compound (1.0 eq) in anhydrous pyridine at 0 °C, add methanesulfonyl chloride (2.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated aqueous copper (II) sulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylate.

Step 2: Nucleophilic Substitution with Lithium Diphenylphosphide

-

Prepare a solution of lithium diphenylphosphide by adding n-butyllithium (2.0 eq) to a solution of diphenylphosphine (2.0 eq) in anhydrous THF at 0 °C.

-

Add the crude dimesylate from Step 1, dissolved in anhydrous THF, to the solution of lithium diphenylphosphide at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (+)-(3R,4R)-N-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine (DEGphos).